Pyraclonil

Catalog No.
S540683
CAS No.
158353-15-2
M.F
C15H15ClN6
M. Wt
314.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyraclonil

CAS Number

158353-15-2

Product Name

Pyraclonil

IUPAC Name

1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbonitrile

Molecular Formula

C15H15ClN6

Molecular Weight

314.77 g/mol

InChI

InChI=1S/C15H15ClN6/c1-3-7-20(2)15-11(9-17)10-18-22(15)14-13(16)12-6-4-5-8-21(12)19-14/h1,10H,4-8H2,2H3

InChI Key

IHHMUBRVTJMLQO-UHFFFAOYSA-N

SMILES

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N

Solubility

Soluble in DMSO

Synonyms

Pyraclonil;

Canonical SMILES

CN(CC#C)C1=C(C=NN1C2=NN3CCCCC3=C2Cl)C#N

Description

The exact mass of the compound Pyraclonil is 314.1047 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adsorption-Desorption in Agricultural Soils

Use in Rice Paddies

Integrated Pest Management in Rice Production

Pyraclonil is a novel herbicide classified as a pyrazole compound, specifically designed for selective weed control in water-seeded rice. Its chemical structure is identified as 1-(3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl-2-propyn-1-ylamino)-1H-pyrazole-4-carbonitrile, with the molecular formula C15H15ClN6 . Pyraclonil operates primarily by inhibiting the enzyme protoporphyrinogen oxidase, which disrupts cell membrane integrity in plants, leading to their eventual death .

As mentioned earlier, pyraclonil acts as a PPO inhibitor. It binds to the PPO enzyme in weeds, preventing it from converting protoporphyrinogen to protoporphyrin IX, a critical step in chlorophyll synthesis []. This disrupts chlorophyll production, leading to a series of physiological changes that ultimately kill the weed [].

Involving various intermediates. The synthesis involves seven key steps, starting from 1,1,2,7-tetrachloro-1-teracrylic acid and hydrazine hydrate, leading to the formation of several pyrazole derivatives before yielding pyraclonil itself. Each step employs specific reagents and conditions to facilitate the transformation of intermediates into the final product .

As a Group 14 herbicide, pyraclonil exhibits significant biological activity against a range of weed species. Its mechanism of action involves the inhibition of protoporphyrinogen oxidase, an essential enzyme in the biosynthesis of chlorophyll. This inhibition results in the accumulation of toxic porphyrins, causing cellular damage and plant death . Studies have shown that pyraclonil effectively controls various sedge species and broadleaf weeds in rice cultivation environments .

The synthesis of pyraclonil is characterized by a multi-step process:

  • Initial Reaction: 1,1,2,7-tetrachloro-1-teracrylic acid reacts with hydrazine hydrate.
  • Formation of Intermediates: Subsequent reactions involve alkali substances and acetic acid catalysis to produce various pyrazole derivatives.
  • Final Steps: The final steps include reactions with formyl propane dinitrile and tosic acid propine alcohol ester under alkaline conditions to yield pyraclonil .

This method is noted for its efficiency and relatively short process route compared to other synthetic methods.

Pyraclonil is primarily utilized as a selective herbicide in rice cultivation. It is effective against specific weed species while minimizing harm to the crop itself. The herbicide is applied as a granule formulation and is designed for preemergence control in water-seeded rice fields . Additionally, pyraclonil's unique mode of action allows it to be integrated into resistance management strategies for sustainable agricultural practices.

Research on pyraclonil has focused on its interactions with various environmental factors and other chemicals. For instance, studies have evaluated its photodegradation in aqueous solutions and how environmental conditions affect its efficacy against target weeds . Furthermore, its potential interactions with other herbicides or agricultural chemicals have implications for developing integrated pest management strategies.

Pyraclonil shares structural similarities with several other herbicides but distinguishes itself through its unique mechanism of action and specific application in rice cultivation. Below are some similar compounds:

Compound NameChemical StructureUnique Features
PyrazosulfuronC14H16N4O5SSulfonylurea herbicide targeting acetolactate synthase
FlumioxazinC17H16F3N3O4Inhibits protoporphyrinogen oxidase like pyraclonil but used on broader crops
Bispyribac-sodiumC15H17N5NaO6SSelective herbicide for rice; operates via ALS inhibition
MesotrioneC15H15N3O6Photosynthesis inhibitor; used on corn crops

Pyraclonil's specificity for water-seeded rice and its distinct chemical structure set it apart from these similar compounds. Its targeted action against specific weed types further enhances its utility in agricultural practices focused on rice production.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

314.1046722 g/mol

Monoisotopic Mass

314.1046722 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6G02KS1S2V

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

158353-15-2

Wikipedia

Pyraclonil

Dates

Modify: 2023-08-15
1: Deng W, Yang Q, Chen Y, Yang M, Xia Z, Zhu J, Chen Y, Cai J, Yuan S. Cyhalofop-butyl and Glyphosate Multiple-Herbicide Resistance Evolved in an Eleusine indica Population Collected in Chinese Direct-Seeding Rice. J Agric Food Chem. 2020 Mar 4;68(9):2623-2630. doi: 10.1021/acs.jafc.9b07342. Epub 2020 Feb 25. PMID: 32058714.
2: Sudo M, Goto Y, Iwama K, Hida Y. Herbicide discharge from rice paddy fields by surface runoff and percolation flow: A case study in paddy fields in the Lake Biwa basin, Japan. J Pestic Sci. 2018 Feb 28;43(1):24-32. doi: 10.1584/jpestics.D17-061. PMID: 30363114; PMCID: PMC6140652.

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